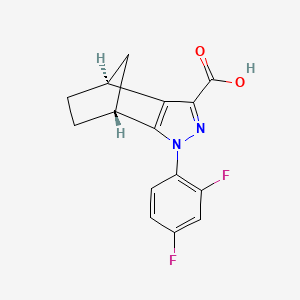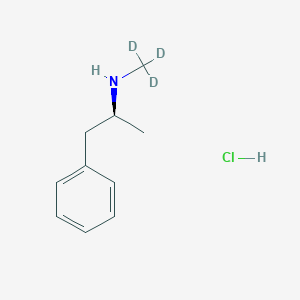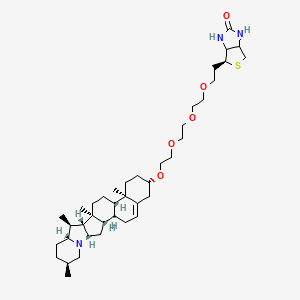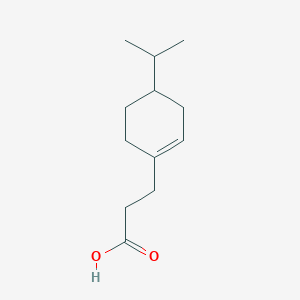
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propanoic acid group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of 1-propanol to propionic acid using hydrogen peroxide catalyzed by heteropolyoxometalates . This method is efficient and environmentally friendly, providing a green route for the preparation of propionic acid derivatives.
Industrial Production Methods
Industrial production of propionic acid, a key intermediate in the synthesis of this compound, typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . These methods are well-established and provide high yields of the desired product.
化学反应分析
Types of Reactions
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromate, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Heteropolyoxometalates and other metal complexes are used as catalysts in various reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced
科学研究应用
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, propionic acid derivatives are known to exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways . Additionally, the compound’s anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and oxidative stress pathways .
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A compound with similar structural features but with a hydroxy group instead of an isopropyl group.
Dimethylolpropionic acid: Contains two hydroxyl groups and is used in the production of polyesters and other polymers.
Indole propionic acid: An unusual antibiotic produced by the gut microbiota with anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyclohexene ring, propanoic acid group, and isopropyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylcyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,9,11H,4-8H2,1-2H3,(H,13,14) |
InChI 键 |
YUISXEPWCYTDQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(=CC1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


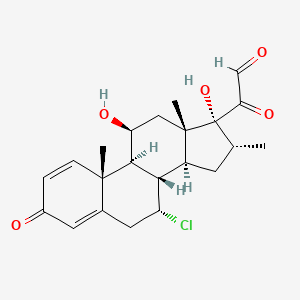
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

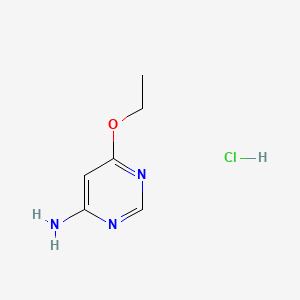

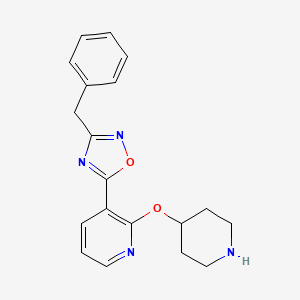
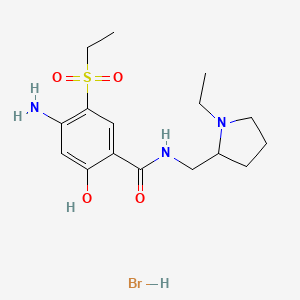
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
